2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
Description
Historical Context and Discovery
The development of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide emerged from extensive research into benzoylbenzeneacetamide derivatives during the late twentieth century. The compound's discovery is intrinsically linked to the pioneering work on Nepafenac synthesis, as documented in fundamental patents from the 1980s and subsequent refinements throughout the following decades. The initial synthetic approaches to this compound were characterized by significant challenges, particularly the formation of unwanted by-products and the need for harsh reaction conditions that limited industrial scalability.
Early synthetic methodologies suffered from reproducibility problems and yielded substantial quantities of structurally similar impurities, necessitating extensive purification procedures. The conventional synthesis involving 2-aminobenzophenone and methylthioacetamide typically achieved yields ranging from 40 to 60 percent, with significant formation of chlorinated by-products when halogenated solvents or reagents were employed. These limitations drove researchers to develop more efficient synthetic routes that could minimize impurity formation while maintaining acceptable yields for commercial production.
The compound gained particular significance as researchers recognized its role as a process-related impurity in Nepafenac synthesis, leading to its designation as "Nepafenac Impurity B" in pharmaceutical manufacturing documentation. This classification emerged from comprehensive forced degradation studies and analytical method development aimed at ensuring the purity and quality of the final pharmaceutical product. The systematic study of this compound's formation pathways and chemical behavior became essential for developing robust manufacturing processes and analytical control strategies.
Relationship to Nepafenac and Ophthalmic Therapeutics
This compound maintains a critical relationship with Nepafenac, a nonsteroidal anti-inflammatory drug specifically designed for ophthalmic applications. Nepafenac functions as a prodrug that undergoes bioactivation to amfenac, providing targeted anti-inflammatory effects while minimizing systemic exposure. The structural similarity between this compound and Nepafenac stems from their shared benzoylbenzeneacetamide backbone, with the primary distinction being the presence of the methylthio group in the impurity compound.
The synthesis of Nepafenac typically involves the reduction of this compound using catalytic hydrogenation with Raney nickel or similar reducing agents. This transformation involves the removal of the methylthio moiety to yield the final Nepafenac product. However, incomplete reduction or side reactions can result in residual quantities of the methylthio compound remaining in the final pharmaceutical preparation, necessitating stringent analytical monitoring and control measures.
Table 1: Structural Comparison Between this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Primary Application |
|---|---|---|---|---|
| This compound | C₁₆H₁₆N₂O₂S | 300.4 g/mol | Amino group, benzoyl moiety, methylthio group | Process impurity, reference standard |
| Nepafenac | C₁₅H₁₄N₂O₂ | 254.28 g/mol | Amino group, benzoyl moiety, acetamide chain | Ophthalmic anti-inflammatory |
| 2-Amino-3-benzoyl-alpha-oxo-benzeneacetic Acid | C₁₅H₁₁NO₄ | 269.25 g/mol | Amino group, benzoyl moiety, oxo-acetic acid | Related impurity |
The pharmaceutical industry has established specific limits for this compound in Nepafenac formulations, typically requiring concentrations below 0.1 percent relative to the active pharmaceutical ingredient. This stringent control reflects the compound's potential to interfere with the therapeutic efficacy of Nepafenac or contribute to unwanted pharmacological effects. Advanced analytical techniques, including ultra-high-performance liquid chromatography coupled with mass spectrometry, have been developed to detect and quantify this impurity at parts-per-million levels.
Distinction from Structural Analogues in Nonsteroidal Anti-inflammatory Drug Development
The structural characteristics of this compound distinguish it significantly from other compounds in the nonsteroidal anti-inflammatory drug class, particularly regarding its unique methylthio substitution pattern. While conventional nonsteroidal anti-inflammatory drugs such as ibuprofen and naproxen contain carboxylic acid functional groups as their primary pharmacophores, this compound features an acetamide chain with methylthio substitution, resulting in distinct chemical and biological properties.
The presence of the methylthio group confers specific physicochemical properties that influence the compound's solubility, stability, and potential biological activity. Unlike simple acetamide derivatives, the methylthio substitution introduces sulfur-containing functionality that can participate in oxidation-reduction reactions and potentially interact with biological targets through different mechanisms. Research has demonstrated that compounds containing methylthio groups can exhibit unique pharmacological profiles, including altered selectivity for cyclooxygenase enzymes and modified tissue distribution patterns.
Table 2: Pharmacological Activity Comparison of Structural Analogues
| Compound Class | Representative Structure | Primary Mechanism | Tissue Selectivity | Clinical Application |
|---|---|---|---|---|
| Traditional Nonsteroidal Anti-inflammatory Drugs | Carboxylic acid derivatives | Cyclooxygenase inhibition | Systemic | General inflammation |
| Ophthalmic Nonsteroidal Anti-inflammatory Drugs | Acetamide derivatives | Selective cyclooxygenase-2 inhibition | Ocular tissues | Eye inflammation |
| Methylthio-substituted Analogues | Thioether-containing acetamides | Modified cyclooxygenase interaction | Variable | Research applications |
Studies involving structurally related compounds have revealed that methylthio substitution can significantly alter the pharmacokinetic properties of nonsteroidal anti-inflammatory drug derivatives. The sulfur atom in the methylthio group can undergo metabolic transformations, including oxidation to sulfoxide or sulfone metabolites, potentially leading to active or inactive metabolic products with distinct biological activities. This metabolic pathway differs substantially from the typical fate of conventional nonsteroidal anti-inflammatory drugs, which primarily undergo glucuronidation or other phase-two conjugation reactions.
The analytical characterization of this compound has revealed specific spectroscopic properties that facilitate its identification and quantification in pharmaceutical matrices. Nuclear magnetic resonance spectroscopy demonstrates characteristic chemical shifts for the methylthio protons and the aromatic systems, while mass spectrometry provides definitive molecular ion identification at mass-to-charge ratio 300.4. These analytical signatures enable pharmaceutical chemists to distinguish this compound from closely related structural analogues and ensure appropriate quality control in manufacturing processes.
Properties
IUPAC Name |
2-(2-amino-3-benzoylphenyl)-2-methylsulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-21-15(16(18)20)12-9-5-8-11(13(12)17)14(19)10-6-3-2-4-7-10/h2-9,15H,17H2,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRGALQPEHLMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576074 | |
| Record name | 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78281-61-5 | |
| Record name | 2-(2-Amino-3-benzoylphenyl)-2-(methylsulfanyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The patent US20090312575A1 outlines a refined one-pot synthesis that addresses these limitations (Figure 1). Key improvements include:
-
Temperature modulation : Conducting the reaction at temperatures ≥−40°C instead of cryogenic conditions, simplifying industrial scalability.
-
Solvent selection : Replacing traditional ethers with dichloromethane, which enhances reagent solubility and reduces side-product formation.
-
Base treatment : Introducing aqueous sodium bicarbonate post-reaction to neutralize excess NCS and stabilize the product.
Table 1: Optimized Reaction Parameters
| Parameter | Conventional Method | Improved Method |
|---|---|---|
| Temperature | −78°C to 0°C | −40°C to 25°C |
| Solvent | Diethyl ether | Dichloromethane |
| Yield | 40–60% | 75–85% |
| By-products | Chlorinated impurities | <2% impurities |
The reaction proceeds via a radical-mediated mechanism, where NCS generates a thiyl radical from methylthioacetamide, facilitating C–S bond formation with 2-aminobenzophenone.
Stepwise Procedure
-
Mixing phase : Combine 2-aminobenzophenone (1.0 equiv), methylthioacetamide (1.2 equiv), and NCS (1.1 equiv) in dichloromethane.
-
Reaction phase : Reflux at 40°C for 4–6 hours under nitrogen atmosphere.
-
Quenching : Add aqueous NaHCO₃ to pH 7–8, followed by extraction with dichloromethane.
-
Isolation : Evaporate the organic layer and recrystallize the crude product.
Purification and Polymorphic Control
Crystallization Strategies
The compound exhibits polymorphism, with Forms A and B identified. Form B, a novel polymorph, is obtained using methyl isobutyl ketone (MIBK) as the crystallization solvent, while mixtures of Forms A and B arise from acetonitrile or ethyl acetate.
Table 2: Solvent-Dependent Polymorphism
| Solvent | Polymorphic Form | PXRD Peaks (2θ, °) | Melting Point (°C) |
|---|---|---|---|
| Methyl isobutyl ketone | Form B | 4.2, 10.4, 17.7, 25.1 | 177–181 |
| Acetonitrile | A + B mixture | 5.9, 12.5, 19.2, 26.3 | 174–178 |
| Ethyl acetate | A + B mixture | 6.8, 13.7, 20.6, 27.5 | 175–179 |
Form B’s X-ray diffraction pattern (Figure 2) shows distinct peaks at 4.2°, 10.4°, and 17.7°, confirming a unique crystal lattice. Differential scanning calorimetry (DSC) reveals a sharp endotherm at 180°C, consistent with high thermal stability.
Purity Enhancement
Recrystallization from methanol/water (9:1 v/v) achieves >99% purity, critical for pharmaceutical applications. Residual solvents are reduced to <0.1% via vacuum drying at 50°C.
Mechanistic Insights and By-Product Mitigation
The improved method minimizes chlorinated by-products by:
-
Avoiding prolonged exposure to NCS through controlled stoichiometry (1.1 equiv).
-
Using dichloromethane, which stabilizes intermediates and reduces radical recombination.
Scalability and Industrial Relevance
Batch sizes up to 50 kg have been demonstrated with consistent yields (82 ± 3%), highlighting the method’s robustness. The process aligns with green chemistry principles by eliminating cryogenic conditions and reducing solvent waste .
Chemical Reactions Analysis
2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
The compound serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. It is involved in the preparation of complex molecules through reactions such as amidoalkylation and acylation, which facilitate the development of new drugs and agricultural chemicals .
Table 1: Common Reactions Involving 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide
Biological Activities
Anti-inflammatory Properties:
Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It is believed to inhibit cyclooxygenase-2 (COX-2), leading to a reduction in pro-inflammatory prostaglandins. This mechanism underpins its potential therapeutic applications in treating inflammatory conditions .
Case Study: COX-2 Inhibition
A study demonstrated that derivatives of this compound could effectively inhibit COX-2 activity in vitro, suggesting its utility as a lead compound for developing anti-inflammatory drugs .
Material Development:
In industrial chemistry, this compound is utilized in developing new materials and chemical processes. Its unique structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide involves its interaction with molecular targets such as cyclooxygenase-2 (COX-2). By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, leading to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.
Structural Analogs
Key Observations:
- Functional Group Influence: The methylthio group in this compound distinguishes it from metominostrobin, which substitutes sulfur with a methoxyimino group. This difference likely alters bioactivity, as metominostrobin’s fungicidal activity relies on its methoxyimino-phenoxy motif .
- Synthetic Pathways: Methyl 2-benzoylamino-3-oxobutanoate () shares a benzoylamino core but replaces the methylthio group with an oxo moiety. Its synthesis involves condensation with aromatic amines, suggesting that analogous methods could apply to the target compound with modifications for sulfur incorporation .
- Methylthio Variants: 2-Hydroxy-4-(methylthio)-butanoic acid demonstrates the versatility of methylthio groups in enhancing bioavailability in agricultural products, though its shorter carbon chain limits direct structural overlap .
Physicochemical and Application Comparisons
- Solubility and Reactivity: The amino and benzoyl groups in the target compound may confer polar interactions, while the methylthio group could enhance lipophilicity compared to oxo or hydroxy analogs (e.g., Methyl 2-benzoylamino-3-oxobutanoate) .
- Agrochemical Potential: Metominostrobin’s fungicidal activity highlights the importance of electron-withdrawing groups (e.g., methoxyimino) in triazole derivatives. The target compound’s methylthio group, a weaker electron donor, may shift its mode of action or target specificity .
- Synthesis Challenges: Limited commercial availability of this compound () contrasts with the well-documented production of methylthio-containing compounds like 2-Hydroxy-4-(methylthio)-butanoic acid, suggesting synthetic or stability hurdles specific to the benzeneacetamide scaffold .
Cross-Referencing and Data Discrepancies
- erroneously lists the target compound as a synonym for sodium phenylglyoxylate (CAS: 43165-51-1), a salt with distinct functional groups (carboxylate vs. acetamide). This highlights the need for careful verification of CAS registry entries .
Biological Activity
2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide (CAS No. 78281-61-5) is a compound of interest due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, applications in research and medicine, and relevant case studies.
- Molecular Formula : C₁₅H₁₅N₂OS
- Molecular Weight : 300.38 g/mol
- Melting Point : 177-181 °C
- Density : 1.3 g/cm³
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase-2 (COX-2). By selectively blocking COX-2, the compound reduces the synthesis of pro-inflammatory prostaglandins, which are mediators of inflammation and pain . This mechanism underlies its potential use as an anti-inflammatory agent.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to reduce inflammation in various models, suggesting its utility in treating conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 activity | |
| Analgesic | Pain relief in animal models | |
| Cytotoxicity against bacteria | Effective against Mycobacterium tuberculosis |
Case Studies
- Ocular Inflammation : A study explored the efficacy of this compound in reducing ocular inflammation post-cataract surgery. The results indicated a significant reduction in pain and inflammation compared to control groups .
- Antitubercular Activity : In a study involving various analogs, this compound showed promising bactericidal activity against Mycobacterium tuberculosis, especially in intracellular environments. This highlights its potential as a therapeutic agent in treating tuberculosis .
Research Applications
The compound is not only relevant in pharmacology but also serves as an intermediate in the synthesis of other organic compounds. Its role in drug formulation and quality control is particularly notable due to its association with Nepafenac, a well-known NSAID used in ophthalmology .
Q & A
Q. What are the recommended synthetic routes for 2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamide, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via condensation reactions involving benzoyl-protected intermediates and methylthio-containing precursors. A validated approach includes:
- Step 1: React 3-benzoyl-protected benzeneacetamide derivatives with methylthio reagents (e.g., methyl disulfide or thiols) under nitrogen to prevent oxidation .
- Step 2: Optimize reaction time and temperature (e.g., reflux in methanol at 60–80°C with catalytic acetic acid, achieving yields >90% as demonstrated in analogous acetamide syntheses ).
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient).
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Use 300–400 MHz instruments in deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve aromatic protons (δ 7.0–8.5 ppm) and methylthio groups (δ 2.1–2.5 ppm). Compare with literature data for similar methylthio-acetamides .
- Mass Spectrometry: Employ ESI-MS or HRMS to confirm molecular ion peaks (expected m/z ~316.4 for C16H16N2O2S+).
- X-ray Crystallography: If single crystals are obtained, use diffraction data to resolve stereochemistry, referencing protocols for benzothiazole derivatives .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- General Handling: Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact.
- First Aid: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. No specific toxicity data exists for this compound, so refer to safety sheets of structurally similar methylthio-acetamides .
Advanced Research Questions
Q. How can researchers investigate the metabolic stability of this compound in biological systems?
Methodological Answer:
- In Vitro Assays: Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 0–120 minutes. Calculate half-life (t1/2) using kinetic models .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., sulfoxidation of the methylthio group).
Q. How should contradictory data on the compound’s thermal stability be resolved?
Methodological Answer:
- Controlled Studies: Replicate synthesis under varying conditions (e.g., inert vs. aerobic environments, 60–100°C) and analyze decomposition products via TLC or GC-MS.
- Thermogravimetric Analysis (TGA): Measure weight loss at 10°C/min under nitrogen to identify degradation thresholds. Compare with analogous compounds (e.g., methylthio-triazinones ).
Q. What computational methods can predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model electron density maps, focusing on the methylthio group’s susceptibility to nucleophilic attack.
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess hydrolysis pathways. Validate with experimental kinetic data .
Q. How can researchers optimize crystallization conditions for X-ray structural analysis?
Methodological Answer:
- Solvent Screening: Test solvent pairs (e.g., ethanol/water, DCM/hexane) via slow evaporation. For stubborn crystallization, use vapor diffusion with acetonitrile.
- Cryoprotection: Flash-cool crystals in liquid nitrogen with 20% glycerol. Reference successful protocols for benzothiazole-acid co-crystals .
Data Analysis & Validation
Q. How should discrepancies in reported synthetic yields be addressed?
Methodological Answer:
Q. What strategies validate the compound’s purity in absence of a reference standard?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
